1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride

Vue d'ensemble

Description

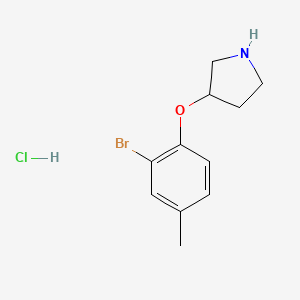

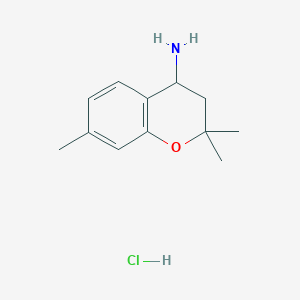

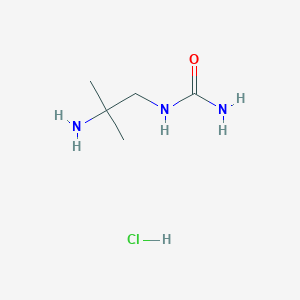

“1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride”, also known as MOPIP hydrochloride, is an organic compound that belongs to the family of piperazines . It is a white to off-white powder with a molecular formula of C10H14ClN3O2 and a molecular weight of 255.7 g/mol.

Synthesis Analysis

The synthesis of MOPIP hydrochloride can be achieved through the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with piperazine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield MOPIP hydrochloride.Molecular Structure Analysis

The InChI code for MOPIP hydrochloride is 1S/C9H13N3O2.ClH/c1-7-8(6-11-14-7)9(13)12-4-2-10-3-5-12;/h6,10H,2-5H2,1H3;1H . The compound has a molecular weight of 231.68 .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

One study presented the design and synthesis of novel derivatives involving piperazine compounds, where the antidepressant and antianxiety activities were investigated through behavioral tests in mice. This research highlights the synthetic approach and potential pharmacological benefits of these derivatives, offering a basis for further exploration of their therapeutic applications (J. Kumar et al., 2017).

Antimicrobial Activities

Another study focused on the synthesis of 1,2,4-Triazole derivatives and their antimicrobial activities. The research demonstrates the process of creating these compounds and evaluating their effectiveness against various microorganisms, suggesting their potential use in combating infections (H. Bektaş et al., 2007).

Antibacterial Activity

Further investigation into 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones synthesized compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasizes the structural factors influencing antibacterial efficacy, highlighting the significance of specific moieties for increased activity (O. Phillips et al., 2009).

Antitumor Activity

Research into the green synthesis of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant inhibitory activity against tumor cells. This study not only showcases an eco-friendly approach to compound synthesis but also their potential as antitumor agents, with specific focus on the effects against CDC25B (Yong Ding et al., 2016).

Anti-inflammatory Activities

Another area of interest is the development of novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and their derivatives, which were evaluated for antimicrobial and anti-inflammatory activities. The findings suggest some compounds exhibit both good antimicrobial properties and significant anti-inflammatory effects, indicating their dual functional potential (M. Al-Omar et al., 2010).

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride. For instance, due to its polar nature, this compound exhibits high hygroscopicity and will readily absorb moisture from the surrounding environment. This could potentially affect the stability and efficacy of the compound.

Analyse Biochimique

Biochemical Properties

1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other organic compounds. It interacts with enzymes such as N,N’-dicyclohexylcarbodiimide, which facilitates the coupling reaction between 5-methyl-1,2-oxazole-4-carboxylic acid and piperazine. The nature of these interactions involves the formation of an intermediate compound, which is subsequently treated with hydrochloric acid to yield this compound.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic flux, which can lead to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules . It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as well as its overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The compound’s localization can influence its activity and function, as well as its interactions with other biomolecules .

Propriétés

IUPAC Name |

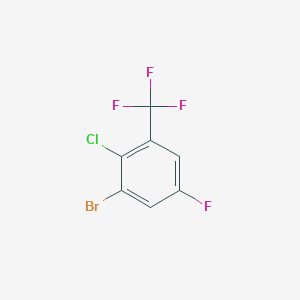

(5-methyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-7-8(6-11-14-7)9(13)12-4-2-10-3-5-12;/h6,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAOZNABENEVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-26-6 | |

| Record name | Methanone, (5-methyl-4-isoxazolyl)-1-piperazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride](/img/structure/B1521464.png)

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)